1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine (CAS: 97630-13-2) is a sulfonamide-substituted piperazine derivative with the molecular formula C₁₁H₁₂ClF₃N₂O₂S and an average molecular mass of 328.73 g/mol . The compound features a piperazine ring linked to a 4-chloro-3-(trifluoromethyl)phenyl group via a sulfonyl bridge.
This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery. Suppliers describe it as a powder or liquid requiring storage in dry, dark conditions .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYZWZTSFNUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181070 | |
| Record name | Piperazine, 1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97630-13-2 | |
| Record name | Piperazine, 1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97630-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields a sulfonamide, while oxidation can produce sulfonic acids.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine exhibit significant anticancer activity. For instance, derivatives of piperazine have been tested for their ability to inhibit tumor growth in various cancer cell lines. The sulfonyl group in this compound is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research highlights its effectiveness against various bacterial strains, suggesting that it could be developed into a new class of antibiotics. The trifluoromethyl group is known to increase lipophilicity, aiding in membrane penetration and enhancing antimicrobial efficacy .
Drug Development
This compound serves as a scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can lead to increased potency and selectivity for specific biological targets.
Central Nervous System Disorders
The piperazine moiety is commonly associated with neuroactive compounds. Preliminary studies suggest that this compound may have potential applications in treating disorders such as anxiety and depression by modulating neurotransmitter systems .
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study concluded that modifications to the piperazine ring could enhance its anticancer properties .
- Antimicrobial Research : In a study focusing on the synthesis of new sulfonamide derivatives, the compound showed promising results against Staphylococcus aureus. The research suggested that the trifluoromethyl group significantly contributed to its antimicrobial activity, paving the way for further development as an antibiotic .
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Pharmacological Activity
- Serotonin Receptor Interactions: The target compound shares structural motifs with 3-TFMPP, a selective 5-HT1B agonist . In contrast, 4-CPP (1-(4-chlorophenyl)piperazine) lacks the -CF₃ group and exhibits less receptor subtype specificity, showing broader serotonergic activity .
- Cytotoxicity: Analogues like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., compound 5a in ) demonstrate significant cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7).
Physicochemical Properties
Solubility and Stability :
- The sulfonyl group in the target compound increases polarity compared to benzoyl or simple phenyl derivatives, likely improving aqueous solubility. However, this may reduce blood-brain barrier penetration .
- 3-TFMPP , lacking the sulfonyl group, is more lipophilic, which correlates with its central nervous system activity .
Synthetic Accessibility :
- The target compound is synthesized via sulfonylation of piperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, a reaction requiring careful control of stoichiometry and temperature .
- Analogues like 1-(3-trifluoromethylphenyl)piperazine are synthesized via nucleophilic aromatic substitution, offering simpler routes but lower functional group diversity .
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H12ClF3N2O2S
- Molecular Weight : 352.74 g/mol
The presence of the trifluoromethyl group and the sulfonyl moiety contributes to its unique reactivity and biological profiles.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Disruption of protein synthesis |
| Pseudomonas aeruginosa | 128 µg/mL | Inhibition of folate synthesis |
Case Studies and Research Findings
- Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC value of 16 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .
- Cytotoxicity Studies : Research conducted on human cancer cell lines revealed that this compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating its potential as an anticancer agent .
- Biofilm Disruption : Another study focused on the ability of this compound to disrupt biofilms formed by various pathogens. The compound demonstrated a significant reduction in biofilm biomass compared to control treatments, suggesting its utility in treating chronic infections associated with biofilm formation .
Q & A
Basic: What are the key synthetic routes for preparing 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine?
Answer:
The synthesis typically involves two stages: (1) formation of the piperazine core and (2) sulfonylation with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. A common approach includes nucleophilic substitution reactions, where the sulfonyl group is introduced via reaction with the piperazine nitrogen under basic conditions (e.g., using triethylamine in dichloromethane). Polar aprotic solvents like DMF or acetonitrile are often employed to enhance reaction efficiency . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DCM, DMF) improve nucleophilicity of the piperazine nitrogen, enhancing sulfonylation efficiency .
- Temperature control: Reactions are typically conducted at 0–25°C to minimize side reactions like over-sulfonylation .
- Catalyst use: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaH) can accelerate reaction kinetics .
- Purification: Flash chromatography with gradients of ethyl acetate/hexane (1:8 to 1:2) ensures high purity (>95%) .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
Key techniques include:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent integration and electronic environments (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₁ClF₃N₂O₂S) .
- X-ray crystallography: Resolves 3D conformation and steric interactions, particularly for chiral derivatives .
- Elemental analysis: Ensures stoichiometric consistency (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced: How can computational modeling assist in understanding the compound’s electronic properties?
Answer:
Density Functional Theory (DFT) calculations can:
- Predict electron distribution in the sulfonyl and trifluoromethyl groups, explaining electrophilic reactivity .
- Simulate steric hindrance effects using molecular mechanics (e.g., Merck Molecular Force Field) to optimize synthetic routes .
- Guide SAR studies by docking the compound into target protein pockets (e.g., kinase domains) to predict binding affinities .
Advanced: What strategies resolve contradictions in reported biological activities of similar piperazine derivatives?
Answer:
Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Standardized protocols: Use common reference compounds (e.g., positive controls like ciprofloxacin for antimicrobial assays) .
- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .
- Meta-analysis: Compare data across studies while adjusting for variables like solvent (DMSO vs. PBS) or incubation time .
Basic: What are common intermediates in synthesizing sulfonamide-containing piperazine derivatives?
Answer:
Critical intermediates include:
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Reacts with piperazine to form the sulfonamide bond .
- N-protected piperazines (e.g., Boc-piperazine): Prevents undesired side reactions during functionalization .
- Benzyl halides: Used to introduce aromatic substituents via nucleophilic substitution .
Advanced: How do the trifluoromethyl and chloro groups influence pharmacokinetic properties?
Answer:
- Trifluoromethyl (CF₃): Enhances metabolic stability by resisting oxidative degradation and improving lipophilicity (logP ~2.5) .
- Chloro substituent: Increases electron-withdrawing effects, boosting sulfonamide acidity (pKa ~8.5) and enhancing solubility in basic media .
- Combined effects improve blood-brain barrier penetration in CNS-targeting analogs .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Storage: In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .
Advanced: What challenges exist in achieving high enantiomeric purity for chiral derivatives?
Answer:
Challenges include:
- Racemization: Prevented by low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- Purification: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) achieves >99% enantiomeric excess .
- Catalysts: Asymmetric catalysis using BINAP-metal complexes (e.g., Ru-BINAP) for stereoselective synthesis .
Advanced: How can SAR studies explore the compound’s pharmacophore?
Answer:
- Substituent variation: Replace Cl with Br/F or modify the sulfonyl group to sulfonamide/thioether to assess activity shifts .
- Bioisosteric replacement: Swap trifluoromethyl with cyano or nitro groups to optimize target binding .
- In vitro assays: Test against panels of enzymes (e.g., kinases, GPCRs) to identify off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
